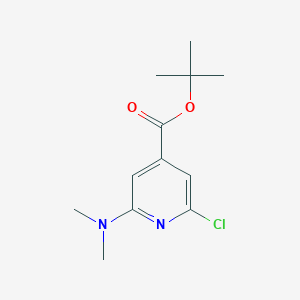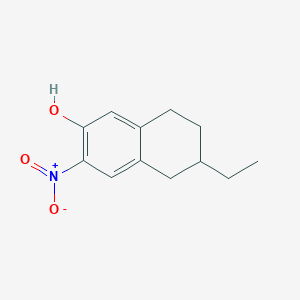
3-Chloromethyl-1-tosylindole
概要
説明
3-Chloromethyl-1-tosylindole is an organic compound that belongs to the class of indole derivatives. The indole structure is a common motif in many natural products and pharmaceuticals. The tosyl group (p-toluenesulfonyl) is often used as a protecting group in organic synthesis due to its stability and ease of removal under specific conditions. The chloromethyl group adds reactivity to the molecule, making it a useful intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
3-Chloromethyl-1-tosylindole can be synthesized through several methods. One common approach involves the tosylation of 3-(chloromethyl)-1H-indole. The reaction typically uses tosyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
化学反応の分析
Types of Reactions
3-Chloromethyl-1-tosylindole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The indole ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the tosyl group, to form different reduced products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 3-substituted indole derivatives.
Oxidation: Formation of indole-2,3-diones.
Reduction: Formation of 1-tosyl-3-methyl-1H-indole.
科学的研究の応用
3-Chloromethyl-1-tosylindole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of indole-based pharmaceuticals.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Chloromethyl-1-tosylindole involves its reactivity due to the presence of the tosyl and chloromethyl groups. The tosyl group acts as a protecting group, while the chloromethyl group provides a site for nucleophilic substitution. The indole ring can participate in various chemical reactions, making the compound versatile in organic synthesis .
類似化合物との比較
Similar Compounds
- 1-Tosyl-3-vinylindole
- 1-Tosyl-3-nitroindole
- 1-Tosyl-3-(1-tosyliminoalkyl)imidazolidine
Uniqueness
3-Chloromethyl-1-tosylindole is unique due to the presence of the chloromethyl group, which provides additional reactivity compared to other tosylated indoles. This makes it a valuable intermediate in the synthesis of more complex molecules .
特性
分子式 |
C16H14ClNO2S |
|---|---|
分子量 |
319.8 g/mol |
IUPAC名 |
3-(chloromethyl)-1-(4-methylphenyl)sulfonylindole |
InChI |
InChI=1S/C16H14ClNO2S/c1-12-6-8-14(9-7-12)21(19,20)18-11-13(10-17)15-4-2-3-5-16(15)18/h2-9,11H,10H2,1H3 |
InChIキー |
DQTXNDBAZNBBEL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)CCl |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Thieno[2,3-d]pyridazine-7(6H)-thione](/img/structure/B8320716.png)

![[(4-{[2-(Methoxycarbonyl)benzyl]oxy}phenyl)]acetic acid](/img/structure/B8320750.png)


![3-[2-(N,N-Dimethylamino)ethoxy]4-iodobenzoic acid](/img/structure/B8320770.png)
